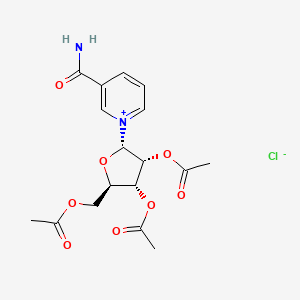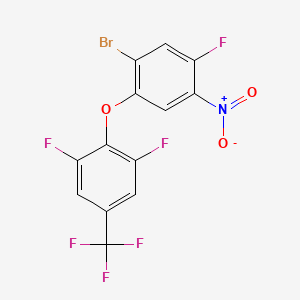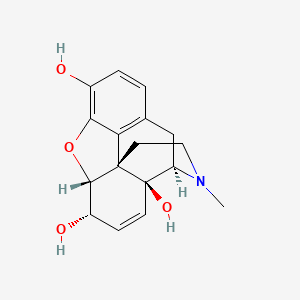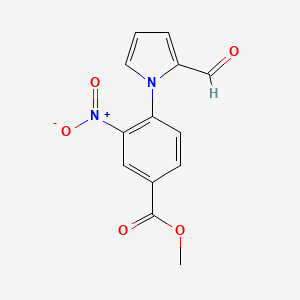
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is an organic compound with the molecular formula C14H12N2O4. This compound is characterized by the presence of a pyrrole ring, a formyl group, and a nitrobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Nitration: The nitration of the benzoate ester can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoic acid
Reduction: Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(2-formyl-1H-pyrrol-1-YL)benzoate: Lacks the nitro group, which affects its reactivity and biological activity.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-methoxybenzoate: Contains a methoxy group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its combination of a formyl group, a nitro group, and a pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N2O5 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
methyl 4-(2-formylpyrrol-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)9-4-5-11(12(7-9)15(18)19)14-6-2-3-10(14)8-16/h2-8H,1H3 |
InChI-Schlüssel |
RDVIBYFJFTZEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


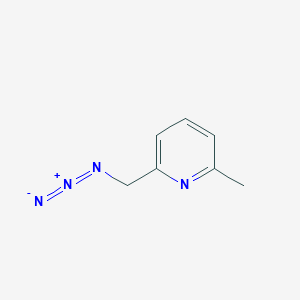

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
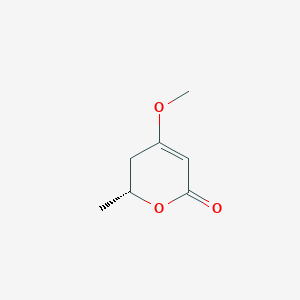
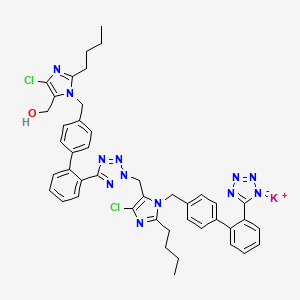
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

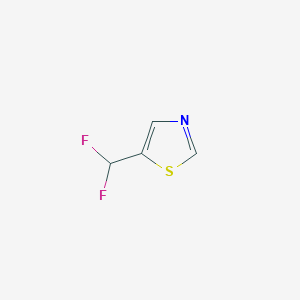
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
